molecular formula C7H6Cl2O3S B12090070 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride

5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B12090070
M. Wt: 241.09 g/mol
InChI Key: MGAJWIHTBHDEBF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S. It is a derivative of benzene, featuring a sulfonyl chloride group, a hydroxyl group, and a chlorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzenesulfonyl chloride: Lacks the methyl group, resulting in different reactivity and applications.

    2-Hydroxy-3-methylbenzenesulfonyl chloride: Lacks the chlorine atom, affecting its electrophilic properties.

    5-Chloro-3-methylbenzenesulfonyl chloride: Lacks the hydroxyl group, altering its chemical behavior.

Uniqueness

5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of all three functional groups (chlorine, hydroxyl, and sulfonyl chloride) on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.09 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H6Cl2O3S/c1-4-2-5(8)3-6(7(4)10)13(9,11)12/h2-3,10H,1H3

InChI Key

MGAJWIHTBHDEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)S(=O)(=O)Cl)Cl

Origin of Product

United States

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